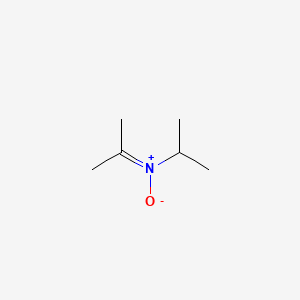
N~2~,N~4~,N~6~-Trioctyl-1,3,5-triazine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,N~4~,N~6~-Trioctyl-1,3,5-triazine-2,4,6-triamine is a triazine derivative characterized by the presence of three octyl groups attached to the nitrogen atoms of the triazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~,N~6~-Trioctyl-1,3,5-triazine-2,4,6-triamine typically involves the sequential substitution of the three chlorides of cyanuric chloride by octylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Step 1: Cyanuric chloride is reacted with octylamine in the presence of a base such as triethylamine.
Step 2: The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the substitution reaction.
Step 3: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N2,N~4~,N~6~-Trioctyl-1,3,5-triazine-2,4,6-triamine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~,N~4~,N~6~-Trioctyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazine compounds.
Wissenschaftliche Forschungsanwendungen
N~2~,N~4~,N~6~-Trioctyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Materials Science: It is utilized in the synthesis of advanced materials, such as nanoparticles and polymers, due to its ability to stabilize metal nanoparticles.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems and as an antimicrobial agent.
Industry: The compound is used in the production of specialty chemicals and as an additive in lubricants and coatings.
Wirkmechanismus
The mechanism of action of N2,N~4~,N~6~-Trioctyl-1,3,5-triazine-2,4,6-triamine involves its ability to form stable complexes with metal ions. This property is crucial in catalysis, where the compound acts as a ligand to stabilize metal nanoparticles, facilitating various chemical reactions . The molecular targets and pathways involved depend on the specific application, such as the type of metal ion and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~2~,N~4~,N~6~-Tridodecyl-1,3,5-triazine-2,4,6-triamine: Similar in structure but with dodecyl groups instead of octyl groups.
N~2~,N~4~,N~6~-Tributyl-1,3,5-triazine-2,4,6-triamine: Contains butyl groups instead of octyl groups.
N~2~,N~4~,N~6~-Tris(4-aminophenyl)-1,3,5-triazine-2,4,6-triamine: Features aminophenyl groups, offering different chemical properties.
Uniqueness
N~2~,N~4~,N~6~-Trioctyl-1,3,5-triazine-2,4,6-triamine is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and ability to stabilize metal nanoparticles. This makes it particularly valuable in catalysis and materials science applications.
Eigenschaften
CAS-Nummer |
95153-69-8 |
|---|---|
Molekularformel |
C27H54N6 |
Molekulargewicht |
462.8 g/mol |
IUPAC-Name |
2-N,4-N,6-N-trioctyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C27H54N6/c1-4-7-10-13-16-19-22-28-25-31-26(29-23-20-17-14-11-8-5-2)33-27(32-25)30-24-21-18-15-12-9-6-3/h4-24H2,1-3H3,(H3,28,29,30,31,32,33) |
InChI-Schlüssel |
UHEVJSMOFHIYID-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCNC1=NC(=NC(=N1)NCCCCCCCC)NCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


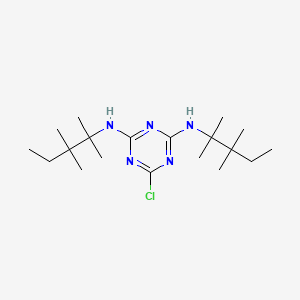
![(4-Fluorophenyl)(oxo)[(propan-2-yl)oxy]phosphanium](/img/structure/B14354975.png)
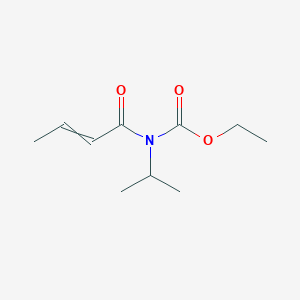
![Benzene, [[2-methoxy-3-(octadecyloxy)propoxy]methyl]-](/img/structure/B14354978.png)
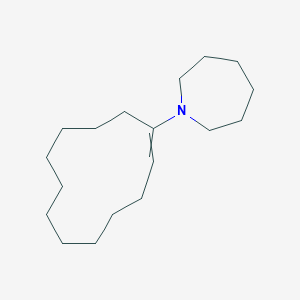
![3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate](/img/structure/B14354994.png)
![2-[(2-Hydroxy-5-nitrophenyl)methylidene]butanal](/img/structure/B14354999.png)
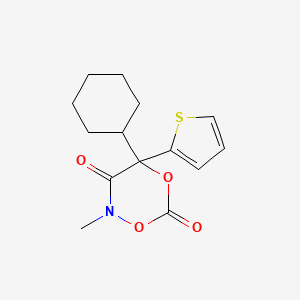
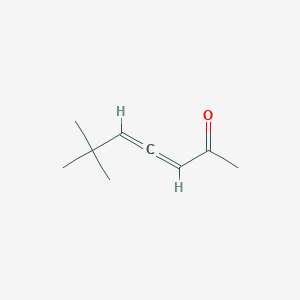
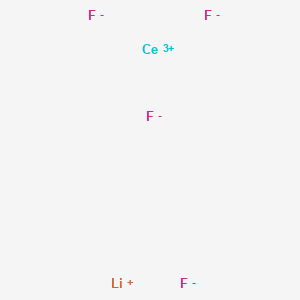
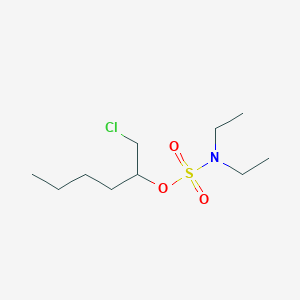
![1H-Furo[3,4-b]carbazole-1,3(5H)-dione, 4,5-dimethyl-](/img/structure/B14355047.png)
